4-Aminomethylindole

描述

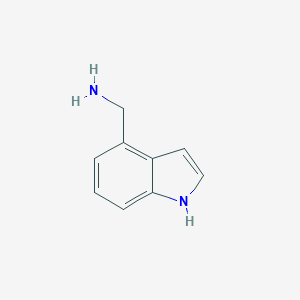

Structure

2D Structure

属性

IUPAC Name |

1H-indol-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBWKPKOXRMLNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299654 |

Source

|

| Record name | 4-Aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-18-6 |

Source

|

| Record name | 3468-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-indol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Aminomethylindole chemical properties and structure

An In-depth Technical Guide to 4-Aminomethylindole for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique structure, featuring an indole (B1671886) scaffold coupled with a reactive aminomethyl group, makes it a valuable intermediate in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and its role in relevant biological pathways, along with illustrative experimental workflows.

Chemical Properties and Structure

The fundamental characteristics of this compound are summarized below, providing essential data for its application in a laboratory setting.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Appearance | White to orange crystalline solid or powder[1][2] |

| Melting Point | 130-135 °C[3][4] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF)[2][4] |

| Purity | ≥95%[1][3] |

Structural Identifiers

| Identifier | Value |

| IUPAC Name | 1H-indol-4-ylmethanamine[4] |

| CAS Number | 3468-18-6[1][2][3] |

| SMILES String | NCc1cccc2[nH]ccc12[2][3] |

| InChI Key | FFBWKPKOXRMLNP-UHFFFAOYSA-N[2][3][4] |

Experimental Protocols: A Representative Synthetic Workflow

While specific, detailed protocols for the synthesis of this compound are not extensively published, a general and plausible synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of similar indole derivatives. A common approach involves the reduction of a nitrile to a primary amine. The following diagram illustrates a logical workflow for such a transformation.

Biological Activity and Signaling Pathways

The indole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8] While the specific signaling pathways directly modulated by this compound are not extensively detailed in the literature, derivatives of aminomethylindoles have been shown to exhibit significant anti-neuroinflammatory effects.[9] These effects are often mediated through the suppression of key inflammatory signaling pathways such as the MAPK/NF-κB pathway.[9]

The diagram below illustrates the inhibitory action of aminomethylindole derivatives on the lipopolysaccharide (LPS)-induced inflammatory cascade in microglial cells, a critical process in neuroinflammation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 4-(アミノメチル)インドール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Aminomethyl)indole, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminomethylindole (CAS: 3468-18-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethylindole, with the CAS number 3468-18-6, is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. Its indole (B1671886) scaffold is a privileged structure in numerous biologically active compounds, making this compound a significant starting material for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant biological pathways.

Chemical and Physical Properties

This compound, also known as (1H-indol-4-yl)methanamine, is a white to orange crystalline solid.[1] It is characterized by the chemical formula C₉H₁₀N₂ and a molecular weight of approximately 146.19 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3468-18-6 | [1] |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [2] |

| Appearance | White to orange powder or solids | |

| Melting Point | 130-135 °C | [2] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol. | [1] |

| Storage Conditions | 0-8°C, protect from light. |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (1H-indol-4-yl)methanamine | [2] |

| Synonyms | 4-(Aminomethyl)indole, 1H-Indole-4-methanamine, NSC 131886 | [1] |

| SMILES | C1=CC(=C2C=CNC2=C1)CN | [2] |

| InChI | InChI=1S/C9H10N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6,10H2 | [2] |

Spectroscopic Data

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons of the indole ring, the methylene (B1212753) protons of the aminomethyl group, and the amine protons. The indole NH proton will likely appear as a broad singlet at a downfield chemical shift.

3.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit nine distinct signals corresponding to the carbon atoms of the indole ring and the aminomethyl group. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents.

3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the N-H stretching of the primary amine and the indole N-H group, C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic ring.

3.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 146. Fragmentation would likely involve the loss of the aminomethyl group or cleavage of the indole ring.

Synthesis Protocols

A common and effective method for the synthesis of this compound involves the reduction of a suitable precursor, such as 4-cyanoindole (B94445). The use of a strong reducing agent like lithium aluminum hydride (LAH) is a standard procedure for converting nitriles to primary amines.[3][4][5]

Experimental Protocol: Reduction of 4-Cyanoindole to this compound

This protocol is a plausible synthetic route based on established chemical transformations.

Materials:

-

4-Cyanoindole

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Sulfuric acid (concentrated)

-

Sodium hydroxide (B78521) (pellets)

-

Water (distilled)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

-

LAH Suspension: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (LAH) under a nitrogen atmosphere to create a suspension.

-

Addition of Precursor: A solution of 4-cyanoindole in anhydrous THF is prepared and added dropwise to the LAH suspension via the dropping funnel. The addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the flask is cooled in an ice bath. The excess LAH is quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This is known as the Fieser work-up.

-

Isolation: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.

Dopamine (B1211576) Receptor Antagonists

This compound serves as a precursor for the synthesis of dopamine D2 receptor antagonists. These compounds are of interest for the treatment of various neurological and psychiatric disorders. The synthesis often involves the reaction of this compound with a suitable electrophile to introduce the desired pharmacophore.[6][7][8][9]

Ligands for Voltage-Gated Calcium Channels

This indole derivative is also utilized in the preparation of high-affinity ligands for the α2δ subunit of voltage-gated calcium channels.[2] These ligands are being investigated for their potential in treating neuropathic pain and other neurological conditions.[10][11][12][13][14]

Experimental Workflow: Synthesis of a Hypothetical Dopamine D2 Receptor Antagonist

The following workflow illustrates a general approach to synthesizing a dopamine D2 receptor antagonist using this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. (1H-indol-4-yl)methanamine | C9H10N2 | CID 280302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Synthesis of 4-aminomethylchromans: Novel dopamine D 2-selective agoni" by Uros Laban [docs.lib.purdue.edu]

- 8. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Aminomethylindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among its vast array of derivatives, 4-aminomethylindoles have emerged as a class of significant interest due to their diverse pharmacological activities. These compounds have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and kinase-inhibiting agents. This technical guide provides an in-depth overview of the biological activities of 4-aminomethylindole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support further research and drug development efforts.

Kinase Inhibitory Activity

A prominent biological activity of this compound derivatives is their ability to inhibit protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Src Kinase Inhibition

Several studies have highlighted the potential of this compound derivatives as inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer progression and metastasis.[1]

| Compound ID | Structure/Description | IC50 (µM) | Reference |

| 1a | 1-(1-benzyl-1H-indol-3-yl)-N-benzylmethanamine hydrochloride | 102.6 ± 1.16 | [2] |

Note: The provided data is for a closely related aminomethylindole derivative, highlighting the potential of this scaffold.

EGFR/SRC Dual Inhibition

Recent research has focused on developing dual inhibitors that target multiple kinases to overcome drug resistance. Certain indole derivatives have been designed to inhibit both Epidermal Growth Factor Receptor (EGFR) and Src kinase.[3]

| Compound ID | EGFR IC50 (µM) | Src Kinase IC50 (µM) | Reference |

| 16 | 1.026 | 0.002 | [3] |

Note: Compound 16 is presented as a novel indole derivative with structural similarities to known kinase inhibitors.

The following diagram illustrates a simplified representation of the Src kinase activation pathway and the potential point of inhibition by this compound derivatives.

Caption: Simplified Src kinase activation pathway and inhibition.

Anticancer Activity

The kinase inhibitory properties of this compound derivatives contribute to their potential as anticancer agents. They have been shown to exhibit cytotoxicity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-indole derivative | Various | 0.002 - 0.011 | [4] |

| Chalcone-indole derivative | Various | 0.22 - 1.80 | [4] |

| 6,7-annulated-4-substituted indoles | L1210 (leukemia) | 0.5 - 4.0 (after 4 days) | [5] |

The following diagram outlines a typical workflow for screening the anticancer activity of this compound derivatives.

Caption: Workflow for in vitro anticancer activity screening.

Antioxidant Activity

Oxidative stress is implicated in various diseases. This compound derivatives have been investigated for their ability to counteract oxidative damage.

| Compound ID | Assay | Activity | Reference |

| 11 | Superoxide Radical Scavenging | 88% inhibition | [6] |

| 6, 8 | Superoxide Radical Scavenging | 75% inhibition | [6] |

| 10 | Lipid Peroxidation Inhibition | 38% inhibition | [6] |

| 1a, 1c | Superoxide Dismutase Inhibition | Slight inhibition | [2] |

| 2a-c, 3a-c | Lipid Peroxidation Inhibition | Almost equal inhibition | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Some indole derivatives have shown promise in modulating inflammatory pathways.

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. This compound derivatives may exert their anti-inflammatory effects by modulating these pathways.

Caption: MAPK/NF-κB signaling in inflammation and potential inhibition points.

Experimental Protocols

In Vitro pp60c-Src Tyrosine Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of compounds against pp60c-Src tyrosine kinase.[2]

Materials:

-

Recombinant active c-Src kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compounds (dissolved in DMSO)

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Phosphorylation-dependent antibody (e.g., anti-phosphotyrosine antibody)

-

Detection reagent (e.g., secondary antibody conjugated to HRP, chemiluminescent substrate)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the Src kinase and the substrate to each well.

-

Add the test compounds at various concentrations to the respective wells. Include a positive control (known Src inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add the detection reagent (e.g., HRP-conjugated secondary antibody followed by a chemiluminescent substrate).

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value.

Antioxidant Assays

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7]

Materials:

-

DPPH solution (100 µM in methanol)

-

Test compounds (dissolved in DMSO)

-

Butylated hydroxytoluene (BHT) as a reference compound

-

96-well plate or cuvettes

-

Spectrophotometer

Procedure:

-

Prepare a methanol solution of DPPH (100 µM).

-

Add a small volume (e.g., 0.1 mL) of the test compound solution to the DPPH solution (e.g., 1.0 mL).

-

Incubate the mixture at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Use a DMSO control and BHT as a positive control.

-

Calculate the scavenging activity as the percentage reduction of the DPPH radical.

This assay assesses the ability of a compound to inhibit lipid peroxidation in liver microsomes.[7]

Materials:

-

Liver homogenate

-

Tris-HCl buffer (pH 7.2)

-

Ascorbic acid (0.1 mM)

-

FeCl2 (4 mM)

-

Test compounds

-

α-tocopherol (vitamin E) as a reference compound

-

Phosphoric acid (H3PO4)

-

Thiobarbituric acid (0.6%)

-

n-butanol

Procedure:

-

Prepare an assay mixture containing liver homogenate, Tris-HCl buffer, ascorbic acid, and FeCl2.

-

Add various concentrations of the test compounds or α-tocopherol to the mixture.

-

Incubate the mixture for 1 hour at 37°C.

-

Stop the reaction by adding H3PO4 and thiobarbituric acid.

-

Boil the mixture for 30 minutes.

-

After cooling, add n-butanol and mix vigorously.

-

Separate the n-butanol phase by centrifugation.

-

Measure the absorbance of the n-butanol phase to quantify the amount of malondialdehyde (MDA), a product of lipid peroxidation.

-

Calculate the percentage inhibition of lipid peroxidation.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their ability to inhibit key cellular targets such as Src kinase, coupled with their anticancer, antioxidant, and anti-inflammatory properties, makes them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of this important chemical scaffold.

References

- 1. Novel aminomethylindole derivatives as inhibitors of pp60c-Src tyrosine kinase: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. karger.com [karger.com]

Potential Therapeutic Targets of 4-Aminomethylindole: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethylindole stands as a pivotal scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse array of pharmacologically active compounds. While direct therapeutic applications of this compound itself are not extensively documented, its structural motif is integral to numerous ligands targeting key proteins implicated in a range of neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the potential therapeutic targets of compounds derived from the this compound core, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows. The evidence strongly suggests that the this compound scaffold is a valuable starting point for the development of novel therapeutics targeting dopamine (B1211576) receptors, serotonin (B10506) receptors, and the α2δ subunit of voltage-gated calcium channels.

I. Dopamine Receptors

The this compound core has been successfully utilized in the synthesis of potent and selective antagonists for dopamine D2 and D4 receptors, which are established therapeutic targets for schizophrenia and other psychotic disorders.

Quantitative Data: Dopamine Receptor Affinity of this compound Derivatives

The following table summarizes the binding affinities (Ki) of various indole (B1671886) derivatives, underscoring the potential of the this compound scaffold in designing dopamine receptor ligands.

| Compound ID | Structure | Receptor Subtype | Ki (nM) | Reference |

| 1 | 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | D2 | 0.5 | [1] |

| D3 | 70 | [1] | ||

| 2 | 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | D2 | 0.4 | [1] |

| D3 | 55 | [1] | ||

| 3 | 3-((4-(4-chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine | D4 | 2.0 | [2] |

Signaling Pathway: Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists developed from the this compound scaffold block this signaling cascade, which is a key mechanism in the treatment of psychosis.

Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

1. Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]Spiperone or [¹²⁵I]Iodonitrosulpride (INS).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.

-

Test Compounds: this compound derivatives at various concentrations.

-

Instrumentation: Scintillation counter, filtration apparatus.

2. Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add assay buffer, radioligand, and either the test compound or the non-specific binding control.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Serotonin Receptors

The this compound scaffold is also a prominent feature in ligands targeting various serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is implicated in mood disorders, psychosis, and the action of psychedelic drugs.

Quantitative Data: Serotonin Receptor Affinity of this compound Derivatives

The following table presents the binding affinities (Ki) of indole derivatives for serotonin receptors, demonstrating the versatility of the this compound core in targeting this receptor family.

| Compound ID | Structure | Receptor Subtype | Ki (nM) | Reference |

| 4 | (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one | 5-HT2C | 46 | [3] |

| 5 | Aplysinopsin derivative | 5-HT2A | >100,000 | [3] |

| 5-HT2C | >100,000 | [3] | ||

| 6 | 1-[2-[4-((5-fluoro-1H-indol-3-yl)methyl-1- piperidinyl]ethyl]-5,6-dihydro-1H,4H-1,2,5-thiadiazolo[4,3,2- ij]quinoline 2,2-dioxide | 5-HT Uptake Site | High Affinity | [4] |

Signaling Pathway: Serotonin 5-HT2A Receptor Activation

The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Experimental Protocol: Serotonin 5-HT2A Receptor Radioligand Binding Assay

This protocol describes a method for determining the binding affinity of compounds for the 5-HT2A receptor.[5]

1. Materials:

-

Receptor Source: Rat frontal cortex membrane homogenate.

-

Radioligand: [³H]Ketanserin.

-

Non-specific Binding Control: Mianserin (B1677119) (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: this compound derivatives.

-

Instrumentation: Filtration manifold, scintillation counter.

2. Procedure:

-

Prepare membrane homogenates from rat frontal cortex.

-

In a reaction tube, combine the membrane preparation, [³H]Ketanserin, and the test compound at various concentrations.

-

For non-specific binding, use mianserin instead of the test compound.

-

Incubate the mixture at 37°C for 15 minutes.

-

Terminate the incubation by rapid vacuum filtration over glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer.

-

Measure the radioactivity on the filters by liquid scintillation counting.

-

Analyze the data using non-linear regression to determine IC50 values.

-

Calculate Ki values using the Cheng-Prusoff equation.

III. α2δ Subunit of Voltage-Gated Calcium Channels

The α2δ subunit of voltage-gated calcium channels has emerged as a significant therapeutic target for the treatment of neuropathic pain and epilepsy. Gabapentinoids, a class of drugs that includes gabapentin (B195806) and pregabalin (B1679071), exert their therapeutic effects by binding to this subunit. The this compound scaffold holds potential for the development of novel ligands for this target.

Quantitative Data: α2δ Subunit Ligand Affinity

Experimental Protocol: [³H]Gabapentin Radioligand Binding Assay for α2δ Subunit

This protocol is for a competitive binding assay to screen for compounds that bind to the α2δ subunit.[7]

1. Materials:

-

Membrane Preparation: Porcine or rat brain membranes.

-

Radioligand: [³H]Gabapentin or [³H]Pregabalin.

-

Non-specific Binding Control: Unlabeled gabapentin or pregabalin (10 µM).

-

Assay Buffer: 10 mM HEPES, pH 7.4.

-

Test Compounds: this compound derivatives.

-

Instrumentation: Filtration apparatus, scintillation counter.

2. Procedure:

-

Prepare a membrane suspension from the brain tissue.

-

In a 96-well plate, incubate the membrane preparation with [³H]Gabapentin in the presence and absence of the test compounds.

-

For non-specific binding, include a high concentration of unlabeled gabapentin.

-

Incubate at room temperature for 30-60 minutes.

-

Separate bound from free radioligand by rapid filtration through GF/B filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound radioactivity using a scintillation counter.

-

Determine the IC50 of the test compounds and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a privileged structure in the design of potent and selective ligands for key therapeutic targets in the central nervous system. The extensive body of research on its derivatives demonstrates significant potential for modulating dopamine receptors (D2 and D4), serotonin receptors (particularly 5-HT2A), and the α2δ subunit of voltage-gated calcium channels. While direct quantitative data for this compound is limited, the consistent activity of its derivatives strongly supports its utility as a core structure for future drug discovery efforts in the fields of neuropsychiatry and pain management. The experimental protocols and pathway diagrams provided herein offer a robust framework for researchers to further explore and exploit the therapeutic potential of this versatile chemical entity.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. New indole derivatives as potent and selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4-Aminomethylindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused overview of the solubility characteristics of 4-aminomethylindole, a key synthetic intermediate in pharmaceutical research. Understanding the solubility of this compound is critical for its application in the synthesis of novel drug candidates, including dopamine (B1211576) receptor antagonists and high-affinity ligands for voltage-gated calcium channels.[1] This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates key concepts through logical and workflow diagrams. This guide is intended to be a practical resource for scientists in drug discovery and development, aiding in solvent selection for synthesis, purification, and formulation.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its reactivity, bioavailability, and formulation possibilities. The following table summarizes the available quantitative solubility data for this compound in common organic solvents at ambient temperature.

| Solvent | Solvent Type | Formula | Solubility (mg/mL) | Classification |

| Dimethylformamide (DMF) | Polar Aprotic | C₃H₇NO | 30 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | 30 | Very Soluble |

| Ethanol | Polar Protic | C₂H₅OH | 20 | Soluble[2] |

| DMSO:PBS (pH 7.2) (1:1) | Mixed | - | 0.5 | Sparingly Soluble[2] |

| Methanol | Polar Protic | CH₃OH | Data Not Available | - |

| Acetone | Polar Aprotic | C₃H₆O | Data Not Available | - |

| Acetonitrile | Polar Aprotic | C₂H₃N | Data Not Available | - |

| Ethyl Acetate | Moderately Polar | C₄H₈O₂ | Data Not Available | - |

| Chloroform | Nonpolar | CHCl₃ | Data Not Available | - |

| Toluene | Nonpolar | C₇H₈ | Data Not Available | - |

Data sourced from Cayman Chemical product information.[2] It is also qualitatively described as soluble in ethanol, dimethyl sulfoxide, and dimethylformamide.[1]

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure and the physicochemical properties of the solvent. The key factors include polarity, the capacity for hydrogen bonding, and temperature. The principle of "like dissolves like" is paramount; polar solvents are generally more effective at dissolving polar molecules.[3]

This compound possesses both a polar primary amine (-CH₂NH₂) and a moderately polar indole (B1671886) ring with an N-H group. These functional groups allow it to act as both a hydrogen bond donor and acceptor. Consequently, it exhibits good solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents like ethanol, which can engage in hydrogen bonding.[2]

Experimental Protocol: Thermodynamic Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] The following protocol provides a detailed methodology for this procedure.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

High-purity organic solvent of choice

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:

The workflow for the shake-flask method involves preparation, equilibration, and analysis.

Detailed Steps:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a vial containing a precisely known volume of the chosen solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, remove the vials and allow any undissolved solids to sediment. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove all solid particles. This step is critical to avoid artificially high results.[2]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the precise concentration of this compound. A standard calibration curve must be prepared using known concentrations of the compound for accurate quantification.[2]

-

Data Analysis: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor used. The final solubility is typically expressed in units of mg/mL or mol/L.

Conclusion

This compound demonstrates high solubility in polar aprotic solvents such as DMF and DMSO, and good solubility in polar protic solvents like ethanol. This solubility profile is consistent with its molecular structure, which features hydrogen-bonding amine and indole N-H functionalities. For solvents where quantitative data is not publicly available, the standardized shake-flask method provides a reliable framework for experimental determination. The information and protocols contained within this guide serve as a foundational resource for researchers, facilitating informed decisions in the handling and application of this important synthetic building block in the drug development pipeline.

References

Spectroscopic Profile of 4-Aminomethylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminomethylindole (CAS: 3468-18-6), a key intermediate in pharmaceutical synthesis.[1][2] While experimental spectroscopic data for this compound is not widely published, this document compiles predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), alongside detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: (1H-indol-4-yl)methanamine[2]

-

Molecular Formula: C₉H₁₀N₂[1]

-

Appearance: Crystalline solid[1]

-

Solubility: Soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][2]

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with similar indole (B1671886) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are presented in the tables below. These predictions are based on established chemical shift values for indole and aminomethyl functional groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 | br s | 1H | Indole N-H |

| ~7.3-7.5 | m | 2H | Aromatic C-H (H5, H7) |

| ~7.1-7.2 | t | 1H | Aromatic C-H (H6) |

| ~6.9-7.0 | t | 1H | Aromatic C-H (H2) |

| ~6.5 | m | 1H | Aromatic C-H (H3) |

| ~4.0 | s | 2H | -CH₂-NH₂ |

| ~1.5-2.0 | br s | 2H | -NH₂ |

Predicted in a non-protic solvent like DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~136 | C7a |

| ~128 | C4 |

| ~125 | C3a |

| ~122 | C2 |

| ~120 | C6 |

| ~118 | C5 |

| ~110 | C7 |

| ~100 | C3 |

| ~45 | -CH₂- |

Predicted in a non-protic solvent like DMSO-d₆.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-3300 | Medium, Broad | N-H Stretch | Indole N-H |

| 3350-3250 | Medium (doublet) | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960-2850 | Medium | C-H Stretch | Aliphatic C-H (-CH₂-) |

| 1620-1580 | Medium-Strong | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300-1000 | Medium | C-N Stretch | Amine |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 146 | [M]⁺, Molecular ion |

| 130 | [M-NH₂]⁺, Loss of the amino group |

| 117 | [M-CH₂NH₂]⁺, Loss of the aminomethyl group, leading to an indole radical cation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. For ¹H NMR, integrate the peaks to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Spectrum Acquisition: Collect the infrared spectrum of the sample. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands as a function of wavenumber (cm⁻¹). Identify the characteristic peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or acetonitrile. Further dilute an aliquot of this solution to the low µg/mL or ng/mL range.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that is likely to produce a prominent molecular ion peak.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 4-Aminomethylindole: Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminomethylindole is a synthetically derived indole (B1671886) compound that holds significance as a versatile intermediate in the development of pharmacologically active molecules.[1] While a detailed historical account of its specific discovery is not extensively documented, its utility is recognized in the broader context of medicinal chemistry, particularly in the synthesis of agents targeting neurological disorders.[1] This technical guide provides a comprehensive overview of this compound, including a plausible synthetic pathway with detailed experimental protocols, a summary of its physicochemical properties, and an exploration of its potential biological activities based on the known pharmacology of structurally related indole derivatives.

Introduction: The Indole Scaffold in Drug Discovery

The indole nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[2] Its presence in key biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506) has inspired the development of numerous indole-containing drugs targeting a wide range of therapeutic areas, including oncology, inflammation, and central nervous system disorders.[3][4] 4-substituted indole derivatives, in particular, have been investigated for their potential to modulate various biological targets. This compound, as a functionalized indole, serves as a valuable building block for the synthesis of more complex molecules with tailored pharmacological profiles.[1]

Proposed Synthesis of this compound

While specific literature detailing a singular, optimized synthesis of this compound is scarce, a reliable synthetic route can be proposed based on established methodologies in indole chemistry. The following two-step protocol outlines a common and effective approach starting from the commercially available indole-4-carboxaldehyde (B46140). The synthesis involves an initial reductive amination to form the corresponding amine, which is a widely used and efficient method for amine synthesis.[5][6]

Logical Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Reductive Amination of Indole-4-carboxaldehyde

-

Materials:

-

Indole-4-carboxaldehyde

-

Ammonia in Methanol (B129727) (7N solution)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

To a solution of indole-4-carboxaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask, add a 7N solution of ammonia in methanol (10.0 eq).

-

Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Step 2: Purification by Column Chromatography

-

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Triethylamine (B128534) (TEA)

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and chamber

-

-

Procedure:

-

Prepare a slurry of silica gel in dichloromethane and pack a chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the packed silica gel column.

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing a small amount of triethylamine (e.g., 0.5%) to prevent tailing of the amine product on the acidic silica gel.

-

Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 10% MeOH in DCM with 0.5% TEA) and visualize with a UV lamp and/or a potassium permanganate (B83412) stain.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to afford pure this compound as a solid.

-

Physicochemical and Analytical Data

The following tables summarize the key physicochemical and analytical data for this compound.[7][8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀N₂ |

| Molecular Weight | 146.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 130-135 °C |

| Purity (Typical) | ≥95% |

| CAS Number | 3468-18-6 |

Table 2: Analytical Data for this compound

| Analytical Method | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (s, 1H, NH), 7.55 (d, J=8.0 Hz, 1H), 7.20 (t, J=7.8 Hz, 1H), 7.10 (t, J=2.5 Hz, 1H), 7.00 (d, J=7.5 Hz, 1H), 6.60 (t, J=2.0 Hz, 1H), 4.00 (s, 2H, CH₂), 1.70 (s, 2H, NH₂) |

| Mass Spectrometry (ESI-MS) m/z | [M+H]⁺ calculated for C₉H₁₁N₂⁺: 147.0917; found: 147.0915 |

| Purity by HPLC | >95% (typical) |

Note: NMR data is predicted based on the structure and may vary slightly based on solvent and experimental conditions.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not widely published, its structural similarity to known neuroactive compounds, particularly serotonin (5-hydroxytryptamine, 5-HT), suggests potential interactions with serotonergic pathways. Many indole derivatives are known to bind to various serotonin receptor subtypes.[10][11] The aminomethyl side chain at the 4-position of the indole ring could allow it to act as a ligand for these receptors.

Hypothesized Signaling Pathway: Interaction with Serotonin Receptors

A plausible mechanism of action for this compound, if it interacts with G protein-coupled serotonin receptors (e.g., 5-HT₁A, 5-HT₂A), would involve the modulation of downstream signaling cascades.

References

- 1. rsc.org [rsc.org]

- 2. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]

- 7. caymanchem.com [caymanchem.com]

- 8. 4-(氨基甲基)吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-(氨基甲基)吲哚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Aminomethylindole: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethylindole is a versatile heterocyclic compound that has emerged as a crucial building block in the field of medicinal chemistry. Its unique structural features, comprising an indole (B1671886) nucleus with a reactive aminomethyl group at the 4-position, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, role in drug discovery, and its interaction with key biological pathways.

Synthesis and Chemical Properties

This compound (CAS Number: 3468-18-6) is a solid compound with a melting point of 130-135 °C.[1] It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[2] The synthesis of this compound can be achieved through various synthetic routes, with the reduction of 4-cyanoindole (B94445) being a common and effective method.

Experimental Protocol: Synthesis of this compound via Reduction of 4-Cyanoindole

This protocol outlines a general procedure for the catalytic reduction of 4-cyanoindole to this compound.

Materials:

-

4-Cyanoindole (Indole-4-carbonitrile)

-

Raney Nickel or Palladium on Carbon (Pd/C) (catalyst)

-

Methanol (B129727) or Ethanol (solvent)

-

Ammonia (optional, to suppress side reactions)

-

Hydrogen gas (H₂)

-

High-pressure autoclave or a similar hydrogenation apparatus

-

Filter paper

-

Rotary evaporator

Procedure:

-

Preparation: In a high-pressure autoclave, dissolve 4-cyanoindole in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 5-10% (w/v).

-

Catalyst Addition: To this solution, add the Raney Nickel or Pd/C catalyst. The catalyst loading is typically 5-10% by weight relative to the starting material. If using Raney Nickel, it should be washed with the reaction solvent prior to addition. To minimize the formation of secondary amines, the solvent can be saturated with ammonia.

-

Hydrogenation: Seal the autoclave and purge it with nitrogen gas to remove any air. Subsequently, introduce hydrogen gas to the desired pressure (typically 50-100 psi, but this may vary depending on the specific setup and catalyst).

-

Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the autoclave with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Role in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic drugs. The addition of an aminomethyl group at the 4-position provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This compound serves as a critical intermediate in the synthesis of compounds targeting a range of therapeutic areas, particularly neurological disorders.[1][3]

Dopamine (B1211576) Receptor Antagonists

Derivatives of this compound have been investigated for their potential as dopamine receptor antagonists.[1] These compounds are of interest for the treatment of various neuropsychiatric conditions. The synthesis of these antagonists often involves the reaction of this compound with various pharmacophores to generate ligands with affinity for dopamine D2 and D3 receptors.[4]

Ligands for Voltage-Gated Calcium Channels

This compound is also utilized in the preparation of high-affinity ligands for the α2δ subunit of voltage-gated calcium channels.[1] These channels are implicated in neuropathic pain and epilepsy, making their modulation a key therapeutic strategy.

Interaction with Signaling Pathways

Recent research has highlighted the role of indole derivatives as modulators of key cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) and Pregnane (B1235032) X Receptor (PXR) pathways. These nuclear receptors are involved in regulating xenobiotic metabolism, immune responses, and gut homeostasis.

Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a significant role in cellular responses to environmental stimuli.[5] Studies have shown that various indole derivatives, which can be produced by the gut microbiota from tryptophan, are endogenous ligands for AhR.[3][6][7] Notably, 4-methylindole (B103444) has been identified as a potent agonist of the human AhR.[2] Given the structural similarity, it is plausible that this compound also interacts with and modulates the AhR signaling pathway.

Upon binding to a ligand like an indole derivative, the AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription.[1] Key target genes include cytochrome P450 enzymes such as CYP1A1, which are involved in the metabolism of xenobiotics.[1]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Pregnane X Receptor (PXR) Signaling

The Pregnane X Receptor is another nuclear receptor that functions as a sensor of foreign compounds, regulating the expression of genes involved in their metabolism and clearance.[8] Indole and its derivatives have been identified as activators of PXR.[9][10] Activation of PXR by these microbial metabolites can influence intestinal barrier function and inflammation.[11][12]

Similar to AhR, ligand-activated PXR forms a heterodimer with the Retinoid X Receptor (RXR) in the nucleus. This PXR-RXR complex then binds to PXR response elements (PXREs) in the DNA, leading to the transcription of target genes such as CYP3A4 and the multidrug resistance protein 1 (MDR1).[9][13]

Caption: Pregnane X Receptor (PXR) Signaling Pathway.

Quantitative Data

While specific quantitative bioactivity data such as IC50 or Ki values for this compound itself are not extensively reported in publicly available literature, the activity of its derivatives provides valuable insights. The tables below summarize representative data for various indole derivatives, highlighting the potential of this chemical class.

Table 1: Bioactivity of Indole Derivatives as AhR Modulators

| Compound | Activity | EC50/IC50 (µM) | Cell Line | Assay |

| 4-Methylindole | Agonist | - | AZ-AHR | Reporter Gene |

| 6-Methylindole | Agonist | - | AZ-AHR | Reporter Gene |

| 7-Methoxyindole | Agonist | - | AZ-AHR | Reporter Gene |

| 3-Methylindole (Skatole) | Antagonist | 19 | AZ-AHR | Reporter Gene |

| 2,3-Dimethylindole | Antagonist | 11 | AZ-AHR | Reporter Gene |

| Data sourced from studies on methylindoles and methoxyindoles as ligands of the human aryl hydrocarbon receptor.[2] |

Table 2: Bioactivity of Indole Derivatives as PXR Modulators

| Compound | Activity | Target Gene Induction | Cell Line |

| 1-Methylindole | Partial Agonist | CYP3A4, MDR1 | LS180 |

| 2-Methylindole | Partial Agonist | CYP3A4, MDR1 | LS180 |

| Data sourced from studies on the differential activation of human pregnane X receptor by isomeric mono-methylated indoles.[13] |

Conclusion

This compound stands as a cornerstone in the synthesis of novel therapeutic agents. Its amenability to chemical modification and the established biological relevance of the indole scaffold ensure its continued importance in drug discovery. The emerging understanding of how simple indole derivatives interact with crucial signaling pathways like AhR and PXR opens new avenues for research, particularly in the areas of gut health, inflammation, and metabolic diseases. Further investigation into the specific quantitative bioactivity of this compound and its direct analogs is warranted to fully elucidate its therapeutic potential.

References

- 1. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 7. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New indole derivatives as potent and selective serotonin uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of Nuclear Receptors PXR and CAR by Small Molecules and Signal Crosstalk: Roles in Drug Metabolism and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pregnane X Receptor and the Gut-Liver Axis: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Differential activation of human pregnane X receptor PXR by isomeric mono-methylated indoles in intestinal and hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 4-Aminomethylindole Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in silico methodologies used to predict the biological activity of 4-Aminomethylindole, a promising indole (B1671886) derivative. In the quest for novel therapeutic agents, computational approaches such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis have become indispensable tools for accelerating drug discovery. This document outlines a systematic approach to predicting the potential anticancer and antimicrobial activities of this compound, detailing the experimental protocols for both the computational predictions and their subsequent in vitro validation. By leveraging the known bioactivities of related indole compounds, we propose potential protein targets and signaling pathways that may be modulated by this compound, offering a strategic roadmap for its further investigation as a potential therapeutic candidate.

Introduction to this compound and In Silico Bioactivity Prediction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound, as a derivative of this important heterocyclic compound, holds significant potential for therapeutic applications. In silico prediction methods offer a rapid and cost-effective approach to explore the potential bioactivities of novel compounds like this compound before undertaking extensive and resource-intensive laboratory experiments.[2][3] These computational techniques allow for the screening of vast chemical libraries, the prediction of interactions with biological targets, and the optimization of lead compounds.[4]

This guide will focus on a hypothetical in silico investigation of this compound, predicting its potential as an anticancer and antimicrobial agent. The methodologies described herein are based on established protocols and the known biological activities of structurally related indole derivatives.

Predicted Bioactivities of this compound

Based on the known activities of other indole derivatives, we hypothesize that this compound may exhibit the following bioactivities:

-

Anticancer Activity: Indole compounds have been shown to inhibit key signaling pathways implicated in cancer, such as the Ras-related and PI3K/Akt/mTOR pathways.[1][3][5] We predict that this compound may target proteins within these pathways, leading to the inhibition of cancer cell proliferation and survival.

-

Antimicrobial Activity: The indole nucleus is a common feature in molecules with antibacterial and antifungal properties.[2] It is plausible that this compound could interfere with bacterial signaling pathways or inhibit essential microbial enzymes.

In Silico Prediction Methodologies

A multi-faceted in silico approach is proposed to predict the bioactivity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[6]

Experimental Protocol:

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein (e.g., Akt1 kinase, PDB ID: 1UNQ) from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.[7]

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch.

-

Optimize the ligand's geometry and assign charges using a force field like MMFF94.

-

-

Grid Generation:

-

Define the binding site on the target protein, typically centered on the co-crystallized ligand or a known active site.

-

Generate a grid box that encompasses the binding site to define the search space for the docking algorithm.

-

-

Docking Simulation:

-

Perform the docking using software such as AutoDock Vina or Glide.[6] The software will explore different conformations and orientations of the ligand within the binding site.

-

-

Analysis of Results:

-

Analyze the docking poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for new compounds.[8][9]

Experimental Protocol:

-

Dataset Preparation:

-

Compile a dataset of indole derivatives with known biological activity (e.g., IC50 values for a specific target).

-

Divide the dataset into a training set (for model building) and a test set (for model validation).[10]

-

-

Descriptor Calculation:

-

Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset using software like PaDEL-Descriptor or MOE.[8]

-

-

Model Building:

-

Model Validation:

-

Prediction for this compound:

-

Calculate the same set of descriptors for this compound and use the validated QSAR model to predict its biological activity.

-

Pharmacophore Modeling

A pharmacophore model defines the essential 3D arrangement of chemical features necessary for biological activity.[13]

Experimental Protocol:

-

Pharmacophore Generation:

-

Hypothesis Validation:

-

Validate the pharmacophore hypothesis by screening a database of known active and inactive compounds. A good model should be able to distinguish between the two.

-

-

Database Screening:

-

Screen a 3D database of compounds (e.g., ZINC database) against the validated pharmacophore model to identify new molecules that fit the pharmacophoric features.

-

-

Fitting of this compound:

-

Assess how well the 3D structure of this compound fits the generated pharmacophore model. A good fit suggests that it is likely to be active.

-

Data Presentation

The quantitative data generated from the in silico predictions can be summarized in the following tables:

Table 1: Predicted Binding Affinities of this compound for Anticancer Targets

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Akt1 Kinase | 1UNQ | -8.5 | Glu278, Lys179, Asp292 |

| PI3Kγ | 1E8X | -7.9 | Val882, Lys833, Asp964 |

| mTOR | 4JSP | -9.1 | Trp2239, Tyr2225, Asp2357 |

Table 2: QSAR-Predicted Anticancer Activity of this compound

| Cancer Cell Line | Predicted IC50 (µM) |

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 8.7 |

| PC-3 (Prostate) | 6.5 |

Table 3: Pharmacophore Model Fit Score for this compound

| Pharmacophore Model | Fit Score |

| Indole-based Kinase Inhibitors | 0.85 |

| General Anticancer Agents | 0.79 |

Visualization of Workflows and Pathways

In Silico Prediction Workflow

Caption: Workflow for in silico prediction of this compound bioactivity.

PI3K/Akt/mTOR Signaling Pathway

Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols for In Vitro Validation

Following the in silico predictions, in vitro assays are crucial to validate the hypothesized bioactivities.

Anticancer Activity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.[19][20]

Protocol:

-

Reagents: Prepare a reaction buffer, the purified kinase (e.g., Akt1), its substrate (e.g., a specific peptide), and ATP.

-

Reaction Setup: In a 96-well plate, add the kinase, the substrate, and different concentrations of this compound.

-

Initiate Reaction: Start the reaction by adding ATP. Incubate at the optimal temperature for the enzyme (usually 30°C or 37°C).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a method such as a luminescence-based assay (e.g., Kinase-Glo®) or an antibody-based detection method (e.g., ELISA).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Antimicrobial Activity Assays

This is a qualitative method to assess the antimicrobial susceptibility of bacteria.[21]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[21]

-

Plate Inoculation: Evenly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.

-

Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the agar surface.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). A larger zone indicates greater susceptibility.